molecular formula C10H15NO2S B336699 N-(2,3-dimethylphenyl)ethanesulfonamide

N-(2,3-dimethylphenyl)ethanesulfonamide

Cat. No.: B336699
M. Wt: 213.3 g/mol
InChI Key: FVALCBJDWZQDEP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonyl group attached to a 2,3-dimethyl-substituted aniline moiety. Sulfonamides are widely studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

FVALCBJDWZQDEP-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC(=C1C)C

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 N-(2,3-Dimethylphenyl)benzenesulfonamide
  • Structure : Replaces the ethanesulfonyl group with a benzenesulfonyl moiety.
  • Synthesis : Prepared via reaction of 2,3-dimethylaniline with benzenesulfonyl chloride in a basic aqueous medium .
  • Pharmacology : Derivatives exhibit antibacterial and anti-enzymatic activities, suggesting sulfonamide core-dependent bioactivity .
2.1.2 N-(2-{[(2,3-Dichlorophenyl)methyl]amino}ethyl)methanesulfonamide
  • Structure : Features a methanesulfonyl group and a dichlorophenyl substituent.
  • Molecular Weight : 297.20 g/mol (vs. 229.31 g/mol for the target compound).
  • Substituent Impact : The dichloro group increases electronegativity and lipophilicity, which may influence membrane permeability and metabolic stability .
2.1.3 N-(2,3-Dimethylphenyl)-2-methylbenzamide
  • Structure : A benzamide analogue with a 2-methylbenzoyl group instead of a sulfonamide.
  • Crystallography : Dihedral angles between aromatic rings (5.9°) and antiparallel alignment of N–H and C=O bonds suggest a rigid conformation conducive to crystal packing .
  • Hydrogen Bonding : N–H⋯O chains along the b-axis contrast with sulfonamides, which may form stronger S=O⋯H–N interactions .
2.2 Functional Analogues
2.2.1 Alachlor (Agrochemical Acetamide)
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Application : Herbicide targeting weed control .
  • Comparison : The acetamide core and methoxymethyl group differ from sulfonamides, but shared arylalkyl substituents (e.g., 2,6-diethylphenyl) highlight the role of steric effects in agrochemical activity .
2.2.2 Pretilachlor
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
  • Key Feature : The propoxyethyl chain introduces flexibility, contrasting with the ethanesulfonamide’s sulfonyl rigidity .

Comparative Data Table

Compound Molecular Weight (g/mol) Core Structure Key Substituents Reported Activities
N-(2,3-Dimethylphenyl)ethanesulfonamide 229.31 (calculated) Ethanesulfonamide 2,3-Dimethylphenyl Not explicitly reported
N-(2,3-Dimethylphenyl)benzenesulfonamide 275.35 Benzenesulfonamide 2,3-Dimethylphenyl Antibacterial, anti-enzymatic
Alachlor 269.76 Acetamide 2,6-Diethylphenyl, methoxymethyl Herbicide
N-(2-Dichlorophenyl)methanesulfonamide 297.20 Methanesulfonamide 2,3-Dichlorophenyl Not specified

Research Findings and Implications

  • Synthesis : The target compound can likely be synthesized analogously to N-(2,3-dimethylphenyl)benzenesulfonamide by substituting benzenesulfonyl chloride with ethanesulfonyl chloride .
  • Structure-Activity Relationships (SAR): Ethanesulfonyl vs. Benzenesulfonyl: Aliphatic chains may improve solubility but reduce aromatic interactions critical for target binding . Dimethyl vs.
  • Crystallographic Insights : Antiparallel N–H and C=O alignment in benzamides suggests that sulfonamides may adopt similar conformations, influencing packing efficiency and melting points.

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